REACTION_CXSMILES
|
Br[C:2]1[C:6]2[O:7][C:8]([N:12]3[CH2:17][CH2:16][O:15][CH2:14][CH2:13]3)=[CH:9][C:10](=[O:11])[C:5]=2[S:4][CH:3]=1.O1CCOCC1.C(N(C(C)C)CC)(C)C.CC1(C)C(C)(C)[O:37][BH:36][O:35]1>ClCCl.[Ni](Cl)Cl.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[O:15]1[CH2:16][CH2:17][N:12]([C:8]2[O:7][C:6]3[C:2]([B:36]([OH:37])[OH:35])=[CH:3][S:4][C:5]=3[C:10](=[O:11])[CH:9]=2)[CH2:13][CH2:14]1 |f:5.6|
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Name
|
|
Quantity
|
1.2 g
|
Type
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reactant
|
Smiles
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BrC1=CSC2=C1OC(=CC2=O)N2CCOCC2
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Name
|
|
Quantity
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8 mL
|
Type
|
reactant
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
1.98 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
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CC1(OBOC1(C)C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Name
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1,3-bis(diphenylphosphino)propane nickel(II) chloride
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Quantity
|
205 mg
|
Type
|
catalyst
|
Smiles
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[Ni](Cl)Cl.C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
156 mg
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
|
160 °C
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Type
|
CUSTOM
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Details
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The reaction mixture magnetically stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
A 20 mL microwave vial was charged with a magnetic stirring bar
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Type
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TEMPERATURE
|
Details
|
Upon cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction was transferred to a separatory funnel
|
Type
|
WASH
|
Details
|
washed three times with saturated aqueous ammonium chloride solution (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane layer was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
The resulting brown foam was stirred in aqueous hydrochloric acid (1.0M, 100 mL) for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
frozen
|
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=CC(C2=C(O1)C(=CS2)B(O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.15 mmol | |
AMOUNT: MASS | 1.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 109.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |